4-Iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides, characterized by the presence of a sulfonamide functional group (-SO2NH2). This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The molecular formula for this compound is C13H13IN2O2S, with a molecular weight of 388.23 g/mol.
The compound can be synthesized through various chemical reactions, primarily involving coupling reactions and nucleophilic substitutions. It has been referenced in scientific literature for its utility in enzyme inhibition studies and as a building block in organic synthesis .
4-Iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can be classified as:
The synthesis of 4-iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide typically involves multiple synthetic steps. A common method is the Suzuki–Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds under mild conditions.
Another approach includes the formation of the sulfonamide group by reacting an iodinated aromatic compound with a sulfonyl chloride in the presence of a base like pyridine .
The molecular structure of 4-iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide consists of:
| Property | Value |
|---|---|
| Molecular Formula | C13H13IN2O2S |
| Molecular Weight | 388.23 g/mol |
| IUPAC Name | 4-iodo-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
| InChI Key | HDQQMXHZAOZICA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2)I)C |
4-Iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can participate in several chemical reactions:
The mechanism of action for 4-iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets:
The compound's ability to inhibit enzymes by binding to their active sites prevents substrate access, showcasing its potential therapeutic applications.
The compound exhibits typical characteristics associated with sulfonamides, including solubility in polar solvents and stability under standard laboratory conditions.
Key chemical properties include:
4-Iodo-3-methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has several scientific uses:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5